
Methyl (R)-2-amino-3-(2,4-dichlorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.
Formation of Intermediate: The first step involves the condensation of 2,4-dichlorobenzaldehyde with ®-2-amino-3-hydroxypropanoic acid to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate
- Methyl (2R)-2-amino-3-(2,4-dibromophenyl)propanoate
- Methyl (2R)-2-amino-3-(2,4-dimethylphenyl)propanoate
Uniqueness
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C10H11Cl2NO2 |
|---|---|
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
VSZLVRSHQJSDSG-SECBINFHSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)Cl)Cl)N |
Kanonische SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


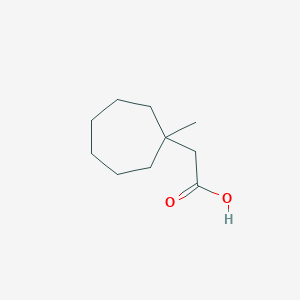

amine](/img/structure/B13497924.png)
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)

![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)

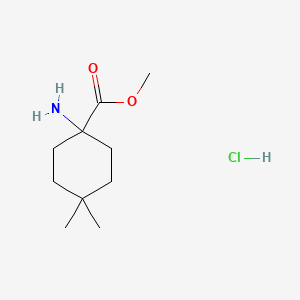
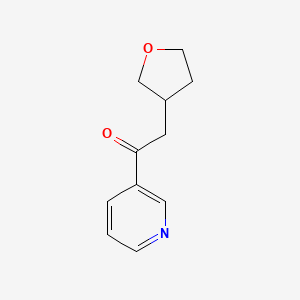
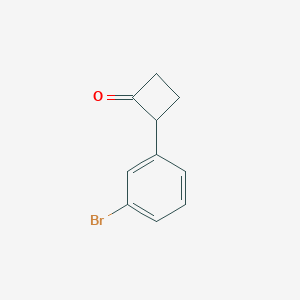
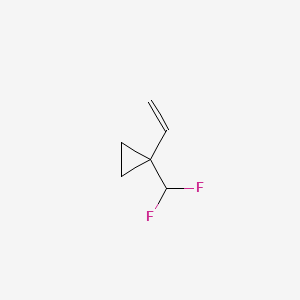
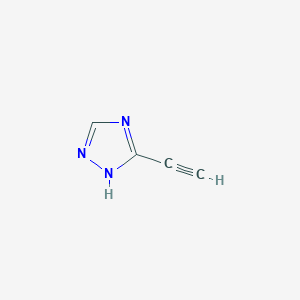
![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)
![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
